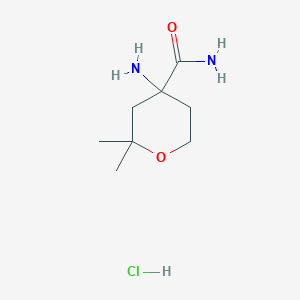

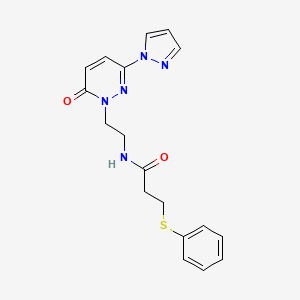

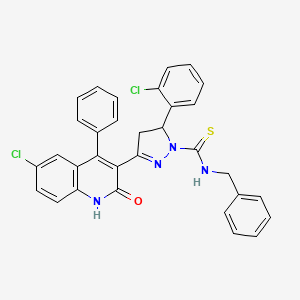

![molecular formula C9H11N5 B2994783 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140910-15-2](/img/structure/B2994783.png)

8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound that belongs to the class of triazolopyrazines . It’s a derivative of triazolopyrazine, which is a nitrogen-containing heterocyclic compound . Triazolopyrazines have been found to have various biological activities, including antiviral, antimicrobial, and anticancer properties .

Synthesis Analysis

The synthesis of triazolopyrazine derivatives involves various chemical reactions. For instance, a method for synthesizing a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has been described in a patent . The method involves several steps, including the addition of ethanol and hydrazine hydrate, the regulation of pH, and the removal of impurities . Another study described the synthesis of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives, which were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .Molecular Structure Analysis

The molecular structure of “8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . For instance, a similar compound was characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Chemical Reactions Analysis

The chemical reactions involving “8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” can be complex. For example, a study on Sitagliptin drug products and Sitagliptin/Metformin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) and its precursor triazolopyrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” can be determined using various techniques. For instance, a similar compound was characterized by its melting point, 1H NMR, 13C NMR, IR, and mass spectrometry .Scientific Research Applications

Anticancer Applications

Triazolo[4,3-a]pyrazine derivatives have been evaluated for their potential in cancer treatment. Studies have shown that these compounds can exhibit inhibitory effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The derivatives are also tested for their ability to inhibit c-Met kinase, which is involved in cancer cell growth and metastasis .

Antimicrobial Activity

These derivatives have shown promising results as antimicrobial agents. They have been compared to reference drugs like amoxicillin for antibacterial efficacy and fluconazole for antifungal activity, showing comparable results against strains like T. harzianum and A. niger .

Antidiabetic Properties

The triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in sitagliptin phosphate, a drug used for treating type II diabetes mellitus. This highlights the compound’s relevance in the development of antidiabetic medications .

Anti-platelet Aggregation

These compounds have also been associated with anti-platelet aggregation properties, which are important in preventing thrombotic events such as heart attacks and strokes .

Antifungal Efficacy

Apart from their antibacterial properties, triazolo[4,3-a]pyrazine derivatives have also been tested for their antifungal capabilities, providing a potential avenue for treating fungal infections .

Anti-malarial Potential

The derivatives of triazolo[4,3-a]pyrazine have been explored for their anti-malarial properties, which could contribute to the development of new treatments for malaria .

Anti-tubercular Activity

These compounds have shown potential in the treatment of tuberculosis, suggesting their utility in anti-tubercular drug discovery programs .

Anticonvulsant Effects

Lastly, the derivatives have been studied for their anticonvulsant properties, indicating their possible use in managing seizure disorders .

Mechanism of Action

Target of Action

Similar triazolopyrazine derivatives have been suggested to bind to pcaf (p300/cbp-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

It can be inferred from related studies that triazolopyrazine derivatives may interact with their targets, such as pcaf, leading to changes in the biochemical pathways that these targets are involved in .

Biochemical Pathways

Given the potential interaction with pcaf, it could be involved in pathways related to gene expression and cellular growth, which are often dysregulated in cancer .

Result of Action

If it indeed interacts with pcaf, it could potentially influence gene expression and cellular growth, thereby affecting the progression of diseases like cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of N-nitrosamines in drug products has been found to increase during storage . Therefore, the storage conditions of 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine could potentially affect its action and stability.

properties

IUPAC Name |

8-(azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-7-11-12-9-8(13-4-2-5-13)10-3-6-14(7)9/h3,6H,2,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRFOPFXDIFNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

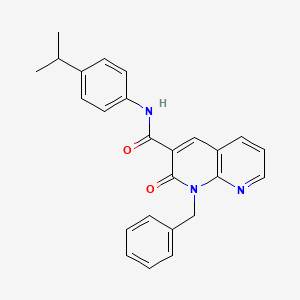

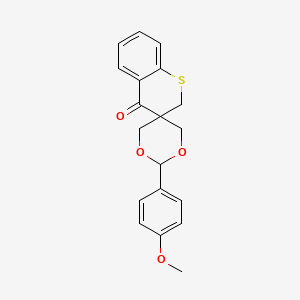

![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)

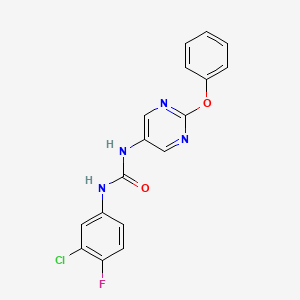

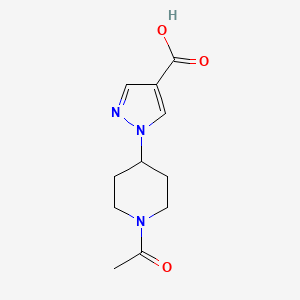

![2-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride](/img/structure/B2994713.png)

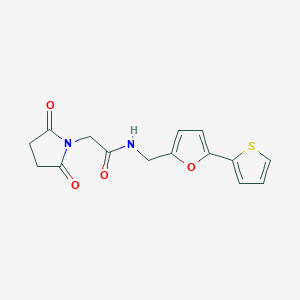

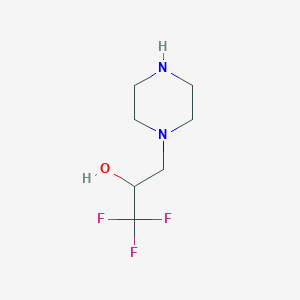

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)